L-Valine benzyl ester p-toluenesulfonate salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

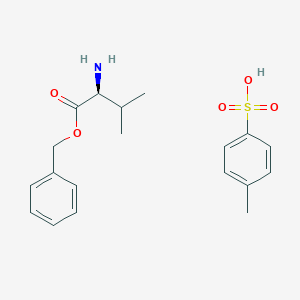

benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQVUDPBXFOKF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937212 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-76-9 | |

| Record name | L-Valine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-valine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-valine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine benzyl ester p-toluenesulfonate salt is a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals and complex peptides.[1] Its structure, which combines the amino acid L-valine with a benzyl ester protecting group and a p-toluenesulfonate counter-ion, offers enhanced stability and solubility in organic solvents, making it highly valuable in multi-step organic syntheses.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] The benzyl ester group serves to protect the carboxylic acid functionality of the valine molecule, while the p-toluenesulfonate salt form enhances its stability and handling characteristics.[2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 16652-76-9 | [3] |

| Molecular Formula | C₁₉H₂₅NO₅S | [4] |

| Molecular Weight | 379.47 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 160-162 °C | |

| Optical Rotation | -3.8° to -3.2° | [2] |

| Purity | ≥98% | [4] |

Solubility

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan .[1][2] Valsartan is a widely used antihypertensive medication.

Beyond its role in the synthesis of Valsartan, this compound is extensively utilized in:

-

Peptide Synthesis: It serves as a protected form of L-valine, enabling its controlled incorporation into peptide chains during both solid-phase and solution-phase peptide synthesis.[1]

-

Chiral Synthesis: As an enantiomerically pure compound, it is a valuable starting material for the synthesis of other chiral molecules, where maintaining stereochemical integrity is crucial.[1]

Experimental Protocols

Synthesis of this compound (Fischer-Speier Esterification)

This method involves the direct esterification of L-valine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by the azeotropic removal of water.

Materials:

-

L-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or a safer alternative like cyclohexane)

-

Seed crystal of this compound

Procedure:

-

To a reaction vessel equipped with a Dean-Stark apparatus, add L-valine, benzyl alcohol, and p-toluenesulfonic acid monohydrate in a suitable solvent such as toluene.[5]

-

Heat the mixture to reflux to facilitate the azeotropic removal of water.[5]

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the solution to 60-90 °C.[5]

-

Inoculate the solution with a seed crystal of this compound to induce crystallization.[5]

-

Gradually cool the mixture to 0-10 °C to maximize the crystal yield.[5]

-

Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.[5]

Purification by Recrystallization

Further purification can be achieved by recrystallization to obtain a product with high enantiomeric and chemical purity.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., isopropanol)

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum. The use of sonication has been reported to accelerate the crystallization rate.[6]

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral HPLC is a critical technique to determine the enantiomeric excess of the final product, ensuring that racemization has not occurred during synthesis.

Typical Method Parameters:

-

Chiral Stationary Phase: A suitable chiral column is required. The selection is often empirical and based on the specific properties of the analyte.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.

-

Detection: UV detection is typically employed.

Note: The development of a specific chiral HPLC method requires careful optimization of the stationary phase, mobile phase composition, and flow rate to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

-

¹H NMR: Expected signals would include those for the aromatic protons of the benzyl and p-toluenesulfonate groups, the methine and methyl protons of the valine residue, and the methylene protons of the benzyl group.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the valine and benzyl groups would be expected.

-

FT-IR: Characteristic absorption bands for the N-H bonds of the primary amine salt, the C=O stretch of the ester, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C bonds would be present.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate

Caption: The role of this compound as a key intermediate in the synthesis of Valsartan.

Conclusion

This compound is a commercially significant and synthetically versatile molecule. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it an indispensable tool for researchers and professionals in the pharmaceutical industry. A thorough understanding of its characteristics and handling is paramount for its effective and safe utilization in the development of life-saving medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 6. Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallizaion. | Sigma-Aldrich [merckmillipore.com]

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester p-toluenesulfonate salt, a crucial intermediate in pharmaceutical synthesis, particularly for the angiotensin II receptor blocker, Valsartan. This document outlines its chemical structure, physical and chemical properties, a detailed experimental protocol for its synthesis, and its role in relevant biological pathways.

Chemical Structure and Properties

This compound is comprised of the L-valine amino acid, where the carboxylic acid group is esterified with a benzyl group, and the amino group is protonated and forms a salt with p-toluenesulfonic acid.[1] This salt form enhances the compound's stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1][2]

Structural Formula:

The structure consists of two ionic components: the L-Valine benzyl ester cation and the p-toluenesulfonate anion.

-

L-Valine benzyl ester cation: CC(C)--INVALID-LINK--C(=O)OCC1=CC=CC=C1

-

p-Toluenesulfonate anion: CC1=CC=C(C=C1)S(=O)(=O)[O-]

Below is a 2D representation of the ionic pair.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C19H25NO5S | [1] |

| Molecular Weight | 379.47 g/mol | [1] |

| CAS Number | 16652-76-9 | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 160-162 °C | [1][2] |

| Optical Rotation | [α]20/D -3.7±0.3°, c = 3.2% in methanol | Chem-Impex |

| Purity | ≥98.0% (TLC), ≥98% (HPLC) | Sigma-Aldrich, Chem-Impex |

Experimental Protocols: Synthesis

The most common method for the preparation of this compound is the Fischer-Speier esterification.[3] This method involves the reaction of L-valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[3]

Fischer-Speier Esterification Method

This protocol is based on established procedures, with modifications to avoid hazardous solvents like benzene.[3][4][5]

Materials:

-

L-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask with a condenser

-

Magnetic stirrer and heating mantle

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Seed crystal of L-Valine benzyl ester p-toluenesulfonate (optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-valine, benzyl alcohol, and p-toluenesulfonic acid monohydrate in toluene.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Crystallization: Cool the reaction mixture to 60-90°C. If available, add a seed crystal of L-Valine benzyl ester p-toluenesulfonate to induce crystallization.

-

Cooling: Slowly cool the mixture to 0-10°C to allow for complete crystallization of the product.

-

Isolation: Collect the crystals by filtration using a Büchner funnel.

-

Washing: Wash the crystals with cold toluene to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Signaling Pathways and Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] Its most prominent application is in the production of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.[1]

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan functions by selectively blocking the AT1 receptor, thereby inhibiting the effects of angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. By blocking the action of angiotensin II, Valsartan leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

The signaling pathway below illustrates the role of the RAAS and the mechanism of action of Valsartan.

Caption: Valsartan's blockade of the AT1 receptor in the RAAS pathway.

The synthesis of complex pharmaceutical agents like Valsartan relies on the availability of high-purity chiral building blocks such as this compound. Its protected amino and carboxyl groups allow for sequential and controlled peptide bond formation and other modifications, making it an invaluable tool in drug development.[1]

References

An In-depth Technical Guide to L-Valine Benzyl Ester p-Toluenesulfonate Salt (CAS: 16652-76-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine benzyl ester p-toluenesulfonate salt, a key chiral building block and intermediate in the pharmaceutical industry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and its significant applications, particularly in the synthesis of the angiotensin II receptor blocker, Valsartan, and in peptide chemistry.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid.[1] It is the p-toluenesulfonic acid salt of the benzyl ester of the amino acid L-valine. The benzyl ester group serves to protect the carboxylic acid functionality of L-valine, while the tosylate salt form enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 16652-76-9 | [2] |

| Molecular Formula | C₁₉H₂₅NO₅S | [2][3] |

| Molecular Weight | 379.47 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1][4] |

| Melting Point | 160-162 °C | [1][4] |

| Optical Rotation | [α]²⁰/D = -3.7 ± 0.3° (c=3.2 in Methanol) | [4] |

| Purity | ≥98% (TLC/HPLC) | [4] |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves the reaction of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[5][6]

Experimental Protocol: Synthesis via Azeotropic Dehydration

This protocol is adapted from the process described in patent EP0985658B1.[7]

Materials:

-

L-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

Procedure:

-

A mixture of L-valine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene is charged into a reaction vessel equipped with a Dean-Stark apparatus.

-

The reaction mixture is heated to reflux (approximately 120 °C) to facilitate the esterification and the azeotropic removal of water.

-

The reaction is allowed to proceed for approximately 8 hours, or until the theoretical amount of water has been collected.

-

After completion of the reaction, additional toluene is added to the reaction mixture.

-

The solution is then cooled to 75 °C.

-

A seed crystal of this compound is added to induce crystallization.

-

The mixture is then cooled to 10 °C at a controlled rate of 6 °C per hour.

-

The resulting crystals are collected by filtration.

-

The collected crystals are washed with cold toluene (10 °C).

-

The final product is dried to yield this compound.

Yield: Approximately 85.7% (apparent yield based on L-valine).[7]

Applications in Pharmaceutical Synthesis

Intermediate in the Synthesis of Valsartan

The primary application of this compound is as a crucial chiral intermediate in the synthesis of Valsartan.[1][8] Valsartan is a widely used antihypertensive drug that functions as an angiotensin II receptor blocker.[1]

In the synthesis of Valsartan, this compound is typically alkylated with a substituted benzyl bromide derivative, such as 4'-bromomethyl-2-cyanobiphenyl. This reaction introduces the valine moiety with the correct stereochemistry, which is essential for the pharmacological activity of Valsartan.[8] The benzyl ester protects the carboxylic acid during this and subsequent steps, and is later removed, often by hydrogenation, to yield the final active pharmaceutical ingredient.[8]

Role in Peptide Synthesis

This compound serves as a valuable building block in solution-phase peptide synthesis.[1][4] The benzyl ester provides a stable protection for the C-terminal carboxylic acid, which is orthogonal to many N-terminal protecting groups like Boc (tert-butyloxycarbonyl). This allows for the sequential addition of amino acids to the N-terminus without affecting the C-terminal protection.

General Experimental Workflow for Dipeptide Synthesis:

While a specific protocol for the use of this compound was not found in the reviewed literature, a general procedure for the solution-phase synthesis of a dipeptide using a similar amino acid benzyl ester tosylate salt is as follows:

-

Neutralization: The this compound is neutralized to its free base form using a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation of the N-protected amino acid: The incoming N-protected amino acid (e.g., Boc-Alanine) is activated to facilitate amide bond formation. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Coupling: The activated N-protected amino acid is then added to the solution of the neutralized L-Valine benzyl ester to form the peptide bond.

-

Work-up and Purification: The reaction mixture is worked up to remove byproducts (e.g., dicyclohexylurea if DCC is used) and unreacted starting materials. The protected dipeptide is then purified, typically by extraction and crystallization or column chromatography.

-

Deprotection: The N-terminal protecting group (e.g., Boc) is removed under conditions that do not affect the C-terminal benzyl ester (e.g., with trifluoroacetic acid for Boc). The C-terminal benzyl ester can be removed at a later stage, commonly by catalytic hydrogenation.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, some data can be inferred from databases and supplier information.

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, with the data acquired from Fluka AG, Buchs, Switzerland.[3] For detailed analysis, users are advised to consult this source directly.

¹H NMR, FT-IR, and Mass Spectrometry: While certificates of analysis from various suppliers indicate that the material conforms to its structure based on these techniques, specific peak lists and spectra are not readily available in the public domain. Researchers requiring this data should consult the technical documentation provided by their chemical supplier.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses and gloves. The compound should be stored in a cool, dry, and well-ventilated area.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound (CAS: 16652-76-9) is a commercially important chiral intermediate with significant applications in the pharmaceutical industry. Its primary use as a building block in the synthesis of Valsartan underscores its value in cardiovascular drug development. Furthermore, its utility as a C-terminally protected amino acid derivative makes it a valuable tool in solution-phase peptide synthesis. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this compound.

References

- 1. innospk.com [innospk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C19H25NO5S | CID 22565047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 8. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester p-toluenesulfonate salt, a crucial intermediate in pharmaceutical synthesis and peptide chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates a key manufacturing workflow.

Core Compound Properties

This compound is a white crystalline solid.[1] It is a salt form of the benzyl ester of the essential amino acid L-valine. This form enhances the compound's stability and solubility in organic solvents, making it a versatile building block in complex organic syntheses.[1] Its primary application lies in its role as a key intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[1][2] It is also utilized in peptide synthesis and proteomics research.[1][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 379.47 g/mol | [1] |

| Molecular Formula | C₁₉H₂₅NO₅S | [1] |

| CAS Number | 16652-76-9 | [1] |

| Melting Point | 160-162 °C | [1] |

| Appearance | White crystalline substance | [1] |

| Purity | ≥99.0% | [2] |

| Optical Rotation | -3.8° to -3.2° | [1] |

| Vapor Pressure | 0.0028 mmHg at 25°C | [1] |

Experimental Protocols

The following section details a common experimental protocol for the industrial preparation of this compound. This process has been refined to avoid the use of hazardous solvents like benzene, which was common in earlier methods.[4]

Synthesis of this compound

Objective: To synthesize this compound from L-valine, benzyl alcohol, and p-toluenesulfonic acid using toluene as a solvent.

Materials:

-

L-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid

-

Toluene

-

Seed crystal of L-valine benzyl ester p-toluenesulfonate

Procedure:

-

Reaction Setup: In a suitable reactor, combine L-valine, benzyl alcohol, and p-toluenesulfonic acid in toluene.[4]

-

Azeotropic Dehydration: Heat the reaction mixture to a temperature of 100° to 150°C to carry out the reaction under azeotropic dehydration conditions, removing the water formed during the esterification.[4]

-

Reaction Progression: Allow the reaction to proceed for approximately 8 hours.[4]

-

Cooling and Seeding: After the reaction is complete, cool the solution to a temperature between 60° and 90°C. Inoculate the solution with a seed crystal of L-valine benzyl ester p-toluenesulfonate to induce crystallization.[4]

-

Controlled Crystallization: Cool the solution further to a temperature between 0° and 70°C at a controlled rate of 3° to 15°C per hour to facilitate the growth of crystals.[4]

-

Isolation and Purification: The resulting crystals are collected by filtration. The filtered crystals are then washed with cold toluene (at 10°C) to remove impurities.[4]

-

Drying: The purified crystals are dried to yield the final product, this compound.[4]

Workflow and Process Visualization

The synthesis of this compound is a multi-step process that is critical for its use as a pharmaceutical intermediate. The following diagram illustrates the general workflow for its preparation.

Caption: Synthesis workflow for this compound.

Role in Peptide Synthesis

In the realm of biotechnology and drug development, this compound serves as a valuable building block in peptide synthesis.[3] The benzyl ester group acts as a protecting group for the carboxylic acid functionality of the valine residue. This protection allows for the controlled, stepwise addition of other amino acids to the N-terminus, forming a peptide chain. The p-toluenesulfonate salt form enhances its handling and solubility characteristics during the synthesis process.[1]

The general principle involves the coupling of the N-terminally protected amino acid with the C-terminally protected L-Valine benzyl ester. The protecting groups are then selectively removed to allow for the next coupling reaction in the sequence. This iterative process is fundamental to both solution-phase and solid-phase peptide synthesis.[5][6]

Caption: Conceptual workflow of L-Valine benzyl ester in peptide synthesis.

References

An In-depth Technical Guide to the Solubility of L-Valine Benzyl Ester p-Toluenesulfonate Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Valine benzyl ester p-toluenesulfonate salt, a critical intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information, general experimental protocols for solubility determination, and relevant physicochemical properties to assist researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 16652-76-9) is a white to off-white crystalline solid.[1] It is a key building block in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan.[2][3] The presence of the p-toluenesulfonate (tosylate) group enhances the salt's stability and solubility in organic solvents compared to the free base form of the L-valine benzyl ester, facilitating its use in various reaction conditions.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C19H25NO5S | [1][3][5] |

| Molecular Weight | 379.47 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 160-162 °C | [1][2] |

| Purity | ≥98% (HPLC) | [4] |

| Optical Rotation | [α]20/D = -3.7 ± 0.3° (c=3.2 in MeOH) | [1][4] |

Synthesis Workflow

The industrial synthesis of this compound is a crucial process for the production of pharmaceuticals like Valsartan. The general workflow involves the reaction of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid. The following diagram illustrates a typical synthesis and crystallization workflow as described in the patent literature.[6]

Caption: Synthesis and isolation workflow for this compound.

Solubility in Organic Solvents

The tosylate salt form of L-Valine benzyl ester is designed to enhance its solubility in organic media, which is a desirable property for a pharmaceutical intermediate.[3][4]

Qualitative Solubility Data

While specific quantitative data is sparse in the literature, several sources provide qualitative descriptions of the solubility of this compound in common organic solvents. This information is summarized in the table below.

| Solvent | Solubility | References |

| Chloroform | Soluble | [1][7] |

| Dichloromethane | Soluble | [1][7] |

| Ethyl Acetate | Soluble | [1][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][7] |

| Acetone | Soluble | [1][7] |

| Methanol (MeOH) | Soluble (used for optical rotation measurement) | [1][4] |

| Toluene | Soluble (used as a reaction solvent) | [6] |

General Experimental Protocol for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent system, the following general experimental protocol based on the isothermal shake-flask method can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

This compound is a vital pharmaceutical intermediate with favorable solubility in a range of organic solvents, which is a key attribute for its application in synthesis. This guide has provided a summary of its known qualitative solubility, physicochemical properties, and a detailed workflow for its synthesis. For applications requiring precise solubility data, a standardized experimental protocol, such as the one outlined, should be followed. The information contained herein is intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. 16652-76-9 CAS MSDS (L-Valine benzyl ester 4-toluenesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C19H25NO5S | CID 22565047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 7. L-Valine benzyl ester 4-toluenesulfonate | 16652-76-9 [amp.chemicalbook.com]

L-Valine benzyl ester p-toluenesulfonate salt melting point range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analysis of L-Valine benzyl ester p-toluenesulfonate salt (CAS RN: 16652-76-9). This compound is a critical chiral building block and a key intermediate in the synthesis of pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan.[1][2]

Physicochemical Properties

This compound is a white crystalline solid.[1][2][3] Its stability and defined physicochemical characteristics make it well-suited for use in multi-step organic syntheses.[2] A summary of its key quantitative properties is presented below.

| Property | Value | References |

| Melting Point | 160-162 °C | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₅NO₅S | [2][6][7] |

| Molecular Weight | 379.47 g/mol | [2][5] |

| Appearance | White crystalline powder | [1][2][3][4] |

| Specific Rotation [α] | -3.7° ± 0.3° (c=3.2% in Methanol) | [3][4] |

| Vapor Pressure | 0.0028 mmHg at 25°C | [2][4] |

Experimental Protocols

Synthesis of this compound

A common and patented method for the industrial preparation of this compound involves the Fischer-Speier esterification of L-Valine with benzyl alcohol, using p-toluenesulfonic acid as a catalyst and toluene as a solvent for azeotropic water removal.[8][9]

Materials:

-

L-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid

-

Toluene

-

Seed crystals of this compound

Procedure:

-

Charge a reaction vessel with L-Valine, benzyl alcohol, p-toluenesulfonic acid, and toluene.[8]

-

Heat the mixture to reflux at a temperature between 100°C and 150°C to facilitate the esterification reaction and remove water via azeotropic distillation.[8]

-

Once the reaction is complete, cool the reaction solution to a temperature between 60°C and 90°C.[8]

-

Inoculate the solution with seed crystals of this compound to induce crystallization.[8]

-

Cool the solution at a controlled rate of 3°C to 15°C per hour to a final temperature between 0°C and 70°C to promote the growth of uniform crystals.[8]

-

Isolate the crystallized product by filtration.

-

Wash the isolated crystals with a suitable solvent (e.g., cold toluene) to remove impurities.

-

Dry the final product under vacuum.

Determination of Melting Point Range

The melting point of this compound is determined using a standard capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Finely powdered, dry sample of this compound

-

Thermometer calibrated for melting point determination

Procedure:

-

Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20°C below the expected melting point of 160°C.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and isolation of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [stenutz.eu]

- 7. This compound | C19H25NO5S | CID 22565047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Optical Rotation of L-Valine Benzyl Ester p-Toluenesulfonate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of L-Valine benzyl ester p-toluenesulfonate salt, a critical parameter for its use in pharmaceutical and chemical synthesis. This document outlines the key physical and chemical properties, presents quantitative data in a structured format, and offers a detailed experimental protocol for the measurement of its specific rotation.

Introduction

This compound (CAS Number: 16652-76-9) is a chiral compound widely utilized as a resolving agent and a building block in the synthesis of pharmaceuticals, particularly in peptide synthesis.[1][2][3] Its stereochemistry is crucial for its biological activity and efficacy, making the determination of its optical purity through polarimetry an essential quality control step. This guide delves into the specifics of its optical rotation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 16652-76-9 | [1][2][4] |

| Molecular Formula | C19H25NO5S | [1][2][4] |

| Molecular Weight | 379.47 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 160-162 °C | [1][5][6] |

| Purity | ≥98.0% (TLC), ≥ 98% (HPLC) | [5] |

Optical Rotation Data

The specific rotation of this compound is a fundamental property that confirms its enantiomeric identity. The levorotatory nature of this compound is indicated by a negative sign preceding the rotation value.

| Specific Rotation [α] | Temperature | Wavelength (λ) | Concentration (c) | Solvent | References |

| -3.7 ± 0.3° | 20°C | D-line (589 nm) | 3.2 g/100 mL | Methanol | [5][7] |

| -3.8° to -3.2° | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocol for Optical Rotation Measurement

The following section details a standard operating procedure for determining the optical rotation of this compound using a polarimeter.

Instrumentation and Materials

-

Polarimeter: Capable of measurements at the sodium D-line (589 nm) with an accuracy of at least ±0.01°.

-

Polarimeter cell: 1 dm (100 mm) path length.

-

Analytical balance: Accurate to ±0.0001 g.

-

Volumetric flask: 10 mL, Class A.

-

Pipettes: Appropriate sizes for solvent handling.

-

This compound: Sample to be analyzed.

-

Methanol (MeOH): HPLC grade or equivalent, as the solvent.

Procedure

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.[8]

-

Calibrate the instrument by taking a zero reading with the polarimeter tube filled with the solvent (methanol). Ensure the reading is 0.000° ± 0.005°.

-

-

Sample Preparation:

-

Accurately weigh approximately 0.320 g of this compound.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in methanol and fill the flask to the mark. Ensure the solution is homogeneous. This prepares a solution with a concentration (c) of approximately 3.2 g/100 mL.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

-

Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α_obs). Take at least three independent readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula:[8][9] [α]_D^20 = α_obs / (l × c) Where:

-

[α]_D^20 is the specific rotation at 20°C using the sodium D-line.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm). For a 100 mm cell, l = 1 dm.

-

c is the concentration of the solution in g/mL.

-

-

Data Reporting

The specific rotation should be reported along with the temperature, wavelength, concentration, and solvent used, for example: [α]_D^20 = -3.7° (c 3.2, MeOH).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the optical rotation of this compound.

References

- 1. innospk.com [innospk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 16652-76-9 CAS MSDS (L-Valine benzyl ester 4-toluenesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Chiral Building Block for Asymmetric Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine benzyl ester p-toluenesulfonate salt is a versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. This white crystalline solid, derived from the essential amino acid L-valine, offers a unique combination of a protected carboxylic acid, a free amine, and a defined stereocenter, making it a valuable tool for the stereoselective synthesis of complex molecules. Its primary role as a key intermediate in the production of the angiotensin II receptor blocker, Valsartan, underscores its importance in modern medicine. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its utility in asymmetric synthesis and peptide chemistry.

Introduction

In the realm of stereoselective synthesis, the use of chiral building blocks derived from natural sources is a cornerstone for the efficient construction of enantiomerically pure molecules.[1][2] L-Valine, a proteinogenic amino acid, with its bulky isopropyl group, serves as an excellent chiral pool starting material.[3] this compound is a stable, crystalline derivative of L-valine that offers several advantages for organic synthesis. The benzyl ester group provides robust protection for the carboxylic acid functionality, which can be selectively removed under specific conditions, while the p-toluenesulfonate (tosylate) salt of the amino group enhances its stability, crystallinity, and handling properties.[1]

This guide will delve into the technical aspects of this chiral building block, providing researchers and drug development professionals with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₅NO₅S | [1] |

| Molecular Weight | 379.47 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 160-162 °C | [1] |

| Optical Rotation | [α]²⁰/D = -3.8° to -3.2° (c=3.2 in MeOH) | [1] |

| CAS Number | 16652-76-9 | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of L-valine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[4]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established industrial processes, prioritizing the use of safer solvents over historically used hazardous ones like benzene.

Materials:

-

L-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or Cyclohexane as a safer alternative)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add L-valine (1.0 eq), benzyl alcohol (4.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene (or cyclohexane) as the azeotropic solvent.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

After the theoretical amount of water has been collected (typically 3-5 hours), cool the reaction mixture to room temperature.

-

The product will crystallize out of the solution upon cooling. The crystallization can be aided by seeding with a small crystal of the product.

-

Collect the crystalline product by filtration and wash with a small amount of cold toluene (or cyclohexane).

-

Dry the product under vacuum to obtain this compound as a white crystalline solid.

Quantitative Data:

| Reactant Ratio (Valine:BnOH:TsOH) | Solvent | Reaction Time (h) | Apparent Yield (%) | Net Yield (%) |

| 1 : 4 : 1.1 | Toluene | 5 | 85.7 | 81.4 |

| 1 : 4 : 1.1 | Benzene | 5 | 78.0 | 73.5 |

Data adapted from patent literature describing similar processes.

Applications as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it a valuable precursor for the synthesis of other chiral molecules, including chiral auxiliaries and as a key component in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Valsartan

The most prominent application of this compound is as a key intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[1] In the synthesis of Valsartan, the L-valine derivative provides the crucial stereocenter necessary for its pharmacological activity.

The general synthetic workflow for Valsartan involves the N-alkylation of the L-valine benzyl ester with a substituted benzyl bromide, followed by acylation and subsequent formation of the characteristic tetrazole ring.

Valsartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor. This is a key mechanism within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

Use in Asymmetric Synthesis

The chiral scaffold of L-valine is widely employed in the design of chiral auxiliaries to control the stereochemical outcome of reactions.[3][5] While this compound is not typically used directly as a chiral auxiliary, it serves as a convenient precursor to more elaborate chiral auxiliaries, such as Evans-type oxazolidinones.

4.2.1. Conceptual Workflow: From L-Valine Benzyl Ester to an Evans Auxiliary

4.2.2. The Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[1][6] A chiral oxazolidinone, derived from an amino acid like L-valine, is acylated, and the resulting imide is converted to a boron enolate. This enolate then reacts with an aldehyde to produce the aldol adduct with high stereocontrol.

Experimental Protocol: Evans Asymmetric Aldol Reaction (General Procedure)

Materials:

-

N-Acyloxazolidinone (derived from L-valinol)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the N-acyloxazolidinone in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of TEA or DIPEA to form the Z-enolate.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add the aldehyde dropwise and continue stirring at -78 °C for a specified time (typically 1-3 hours), then allow the reaction to warm to room temperature.

-

Quench the reaction with a suitable buffer (e.g., phosphate buffer) and extract the product with an organic solvent.

-

The chiral auxiliary can be cleaved from the aldol product by various methods, such as hydrolysis with lithium hydroperoxide, to yield the chiral β-hydroxy acid and recover the auxiliary.

Quantitative Data:

Diastereomeric ratios (d.r.) for Evans aldol reactions are typically very high, often exceeding 99:1, affording excellent stereocontrol.

The Schöllkopf Bis-Lactim Ether Method

Another classic example of utilizing the L-valine scaffold for asymmetric synthesis is the Schöllkopf method for the synthesis of non-proteinogenic α-amino acids.[7][8] In this method, a diketopiperazine is formed from L-valine and glycine, which is then converted to a bis-lactim ether. The bulky isopropyl group of the valine moiety effectively shields one face of the lithiated glycine enolate, leading to highly diastereoselective alkylation.[3][7]

Conceptual Workflow: Schöllkopf Synthesis

Application in Peptide Synthesis

As a protected amino acid, this compound is a valuable starting material for solution-phase peptide synthesis. The free amino group can be coupled with an N-protected amino acid to form a dipeptide.

Experimental Protocol: Dipeptide Synthesis

This protocol describes the coupling of an N-Boc protected amino acid (e.g., Boc-Ala-OH) to L-Valine benzyl ester using standard carbodiimide chemistry.

Materials:

-

This compound

-

N-Boc-Alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Neutralization of the Amine Salt: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C and add NMM or DIPEA (1.1 eq) dropwise to neutralize the tosylate salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C.

-

Coupling: Add a solution of DCC (1.1 eq) in DCM to the Boc-Ala-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0 °C.

-

Add the neutralized L-Valine benzyl ester solution from step 1 to the activated Boc-Ala-OH solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

The product, Boc-Ala-Val-OBzl, can be purified by column chromatography or recrystallization.

Quantitative Data:

Yields for such coupling reactions are typically in the range of 80-95%, depending on the specific amino acids and coupling conditions used.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its stability, crystallinity, and well-defined stereochemistry make it an ideal starting material for the synthesis of complex pharmaceutical agents, most notably Valsartan. Furthermore, its utility extends to the preparation of other chiral auxiliaries and as a protected amino acid in peptide synthesis. The experimental protocols and conceptual workflows provided in this guide offer a practical framework for researchers and scientists to effectively harness the potential of this important chiral intermediate in their drug discovery and development efforts. The continued application of such well-defined chiral building blocks will undoubtedly facilitate the efficient and stereoselective synthesis of new and improved therapeutic agents.

References

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Evans aldol ppt | PPTX [slideshare.net]

- 7. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 8. biosynth.com [biosynth.com]

The Strategic Role of p-Toluenesulfonate Salts in Amino Acid Esters: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the pivotal role of p-toluenesulfonate (tosylate) salts of amino acid esters in contemporary chemical synthesis and pharmaceutical development. This document provides a comprehensive overview of their preparation, physicochemical properties, and applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction

In the landscape of modern organic synthesis and drug development, the precise manipulation of functional groups is paramount. Amino acid esters are fundamental building blocks in the synthesis of peptides, peptidomimetics, and a diverse array of pharmaceutical compounds. However, their inherent reactivity and often challenging physical properties, such as being oils or low-melting solids, can present significant hurdles in purification, handling, and storage. The formation of p-toluenesulfonate (tosylate) salts of these esters has emerged as a highly effective strategy to overcome these limitations. This technical guide delineates the multifaceted role of tosylate salts of amino acid esters, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The p-toluenesulfonate anion, derived from the strong organic acid p-toluenesulfonic acid, serves as an excellent counterion for the protonated amino group of the amino acid ester. This salt formation confers several advantageous properties, including enhanced crystallinity, improved stability, and simplified handling. These attributes are particularly crucial in the multi-step syntheses characteristic of pharmaceutical development, where purity, reproducibility, and scalability are of utmost importance. This guide will explore the synthesis of these salts, present their key physicochemical data, provide detailed experimental procedures, and illustrate their application in critical workflows such as peptide synthesis and fragment-based drug discovery.

Physicochemical Properties and Data Presentation

The conversion of amino acid esters into their p-toluenesulfonate salts significantly impacts their physical properties, most notably their crystallinity and melting points. This transformation is highly advantageous for purification, as it often allows for the isolation of highly pure compounds through simple recrystallization, effectively removing process impurities. Furthermore, the solid, crystalline nature of the tosylate salts simplifies weighing and handling, a critical consideration in both laboratory-scale synthesis and large-scale manufacturing.

Below is a summary of key quantitative data for several common amino acid benzyl ester p-toluenesulfonate salts, providing a comparative overview of their physical characteristics and reaction yields.

| Amino Acid Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Glycine Benzyl Ester p-Toluenesulfonate | C₁₆H₁₉NO₅S | 337.39 | 132-135[1] | 86.4 - 88.4 |

| L-Alanine Benzyl Ester p-Toluenesulfonate | C₁₇H₂₁NO₅S | 351.41 | 114-116[][3] | 92[4] |

| L-Leucine Benzyl Ester p-Toluenesulfonate | C₂₀H₂₇NO₅S | 393.50 | 153-160[5] | Not Specified |

| L-Valine Benzyl Ester p-Toluenesulfonate | C₁₉H₂₅NO₅S | 379.47 | 160-162[5] | Not Specified |

Solubility Profile:

The solubility of amino acid ester p-toluenesulfonate salts is a critical parameter for their use in solution-phase reactions and for purification. While comprehensive quantitative data across a wide range of solvents is not always readily available, the following table summarizes known solubility information.

| Amino Acid Derivative | Solvent | Solubility |

| Glycine Benzyl Ester p-Toluenesulfonate | Water | Soluble[6] |

| Methanol | 0.1 g/mL[7] | |

| L-Alanine Benzyl Ester p-Toluenesulfonate | Methanol | Soluble[][8] |

| DMSO | Soluble[] | |

| L-Leucine Benzyl Ester p-Toluenesulfonate | Methanol | Soluble |

Core Applications in Synthesis and Drug Development

The utility of amino acid ester p-toluenesulfonate salts extends across various stages of chemical synthesis and drug discovery. Their primary roles include serving as stable, readily purifiable intermediates, facilitating chiral resolution, and acting as key building blocks in peptide synthesis and fragment-based drug discovery.

Role in Peptide Synthesis

In peptide synthesis, the protection of the N-terminal amino group and the C-terminal carboxylic acid group is essential to ensure regioselective peptide bond formation. Amino acid ester p-toluenesulfonate salts conveniently provide a protected form of the amino acid. The ester group, typically a benzyl ester, protects the carboxylic acid, while the tosylate salt effectively "protects" the amino group in its protonated form. For the coupling reaction, the free amine is liberated in situ by the addition of a non-nucleophilic base.

Role in Chiral Resolution

Many amino acids are chiral, and often only one enantiomer possesses the desired biological activity. p-Toluenesulfonic acid, being a chiral resolving agent is not its primary role, but it can be used in diastereomeric salt formation with racemic amino acid esters that have an additional chiral center or by using a chiral derivative of p-toluenesulfonic acid. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino acid ester can be recovered.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small molecular fragments. Amino acid esters and their derivatives are valuable components of fragment libraries due to their structural diversity and synthetic tractability. The use of their tosylate salts ensures the stability and purity of these fragments, which is critical for reliable screening results. These fragments can serve as starting points for the elaboration into more potent and selective drug candidates.

Experimental Protocols

This section provides detailed methodologies for the synthesis of amino acid benzyl ester p-toluenesulfonate salts and their subsequent use in peptide bond formation.

Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts via Fischer-Speier Esterification

This general procedure is widely applicable for the synthesis of various amino acid benzyl ester p-toluenesulfonate salts. The reaction involves the acid-catalyzed esterification of an amino acid with benzyl alcohol, with the continuous removal of water to drive the reaction to completion.

Materials:

-

Amino Acid (1.0 eq)

-

Benzyl Alcohol (3.0-5.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.1 eq)

-

Toluene or Cyclohexane (as solvent)

-

Diethyl ether or Heptane (for precipitation)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected and the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Add diethyl ether or another suitable non-polar solvent to the cooled solution to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether to remove any residual benzyl alcohol and other impurities.

-

Dry the product under vacuum to obtain the pure amino acid benzyl ester p-toluenesulfonate salt.

Peptide Coupling using an Amino Acid Benzyl Ester p-Toluenesulfonate Salt

This protocol describes a standard procedure for a solution-phase peptide coupling reaction using an amino acid benzyl ester p-toluenesulfonate salt as the amine component.

Materials:

-

N-protected Amino Acid (e.g., Boc-Ala-OH) (1.0 eq)

-

Amino Acid Benzyl Ester p-Toluenesulfonate Salt (e.g., H-Gly-OBn·TsOH) (1.0 eq)

-

Coupling Reagent (e.g., HBTU) (1.1 eq)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.2 eq)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the N-protected amino acid and the amino acid benzyl ester p-toluenesulfonate salt in the anhydrous solvent in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Add the DIPEA dropwise to the cooled solution while stirring. The base will neutralize the tosylate salt, liberating the free amine of the amino acid ester.

-

Add the coupling reagent (HBTU) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude dipeptide can be purified by column chromatography or recrystallization.

Conclusion

p-Toluenesulfonate salts of amino acid esters are indispensable tools in modern organic synthesis and drug development. Their formation provides a robust and efficient method for the purification, stabilization, and handling of these crucial synthetic intermediates. The enhanced crystallinity and solid-state properties conferred by the tosylate counterion are highly beneficial for achieving high purity and ensuring reproducibility in complex synthetic routes. As demonstrated in this guide, their application in peptide synthesis and fragment-based drug discovery underscores their strategic importance. The detailed protocols and workflow visualizations provided herein aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these versatile compounds in their endeavors to create novel therapeutics and advance chemical science.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. L-Leucine benzyl ester p-toluenesulfonate salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Glycine Benzyl Ester p-Toluenesulfonate | 1738-76-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. Glycine benzyl ester = 99.0 T 1738-76-7 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

Benzyl Ester as a Carboxyl Protecting Group for L-Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of the benzyl ester as a robust protecting group for the carboxylic acid functionality of L-Valine. This strategy is pivotal in peptide synthesis and other complex organic transformations where the reactivity of the carboxyl group must be temporarily masked. This document provides a comprehensive overview of the protection and deprotection methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Introduction

In the intricate field of peptide synthesis and medicinal chemistry, the selective protection of functional groups is a cornerstone of success. For amino acids, the carboxylic acid moiety must often be masked to prevent its unwanted participation in amide bond formation at the N-terminus. The benzyl ester is a widely employed protecting group for this purpose due to its general stability across a range of reaction conditions and its facile removal under mild, specific conditions. This guide focuses on the synthesis of L-Valine benzyl ester and its subsequent deprotection to regenerate the free carboxylic acid.

Protection of L-Valine as a Benzyl Ester

The most common method for the synthesis of L-Valine benzyl ester is the Fischer-Speier esterification. This reaction involves treating L-Valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by the azeotropic removal of water. The product is frequently isolated as the p-toluenesulfonate salt, which enhances its crystallinity and ease of handling.[1][2]

Reaction Mechanism and Considerations

The esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by benzyl alcohol. The choice of solvent is critical to prevent racemization of the chiral center. While toluene is effective for azeotropic water removal, lower boiling solvents like cyclohexane are preferred to minimize the risk of epimerization, especially for amino acids prone to racemization.[2][3] For L-Valine, the risk of racemization is relatively low compared to other amino acids.[2]

Quantitative Data for L-Valine Benzylation

The following table summarizes representative quantitative data for the synthesis of L-Valine benzyl ester p-toluenesulfonate.

| Reactants (Molar Ratio) | Solvent | Catalyst | Reaction Time | Apparent Yield (%) | Purity (%) | Net Yield (%) | Reference |

| L-Valine:Benzyl Alcohol:p-TsOH·H₂O (1:4:1.1) | Toluene | p-TsOH·H₂O | 8 hours | 85.7 | 95.0 | 81.4 | [1] |

| L-Valine:Benzyl Alcohol:p-TsOH·H₂O (1:4:1.1) | Benzene | p-TsOH·H₂O | 5 hours | 78.0 | 94.2 | 73.5 | [1] |

Detailed Experimental Protocol: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate[1]

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer.

-

Charging the Flask: The flask is charged with L-Valine (1 eq), benzyl alcohol (4 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene.

-

Azeotropic Distillation: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion, the reaction mixture is cooled. A seed crystal of L-Valine benzyl ester p-toluenesulfonate may be added to induce crystallization. The mixture is then further cooled to promote complete precipitation.

-

Isolation and Purification: The crystalline product is collected by filtration, washed with cold toluene, and dried under vacuum to yield L-Valine benzyl ester p-toluenesulfonate.

Deprotection of L-Valine Benzyl Ester

The benzyl ester protecting group is most commonly and efficiently removed by catalytic hydrogenation. This method involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst. An alternative, often safer, approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas.[4]

Reaction Mechanism

In catalytic hydrogenation, both the benzyl ester and hydrogen gas are adsorbed onto the surface of the palladium catalyst. The hydrogen is reductively added across the C-O bond, leading to the formation of the free carboxylic acid (L-Valine) and toluene as a byproduct.

Quantitative Data for Benzyl Ester Deprotection

While specific quantitative data for the deprotection of L-Valine benzyl ester is not extensively detailed in the searched literature, the deprotection of benzyl esters via catalytic hydrogenation is generally a high-yielding reaction, often proceeding in near-quantitative yields. The following table provides typical conditions.

| Substrate | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature | Yield (%) |

| Benzyl Ester | 10% Pd/C (10-20 wt%) | H₂ (balloon) | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | >95 (Typical) |

| Benzyl Ester | 10% Pd/C (10-20 wt%) | Ammonium Formate (5 eq) | Methanol | Reflux | >95 (Typical) |

Detailed Experimental Protocol: Deprotection via Catalytic Hydrogenation[4]

-

Dissolution: The L-Valine benzyl ester derivative is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: A catalytic amount of 10% palladium on carbon (Pd/C) is carefully added to the solution.

-

Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (this process is typically repeated three times). A hydrogen-filled balloon is then attached to maintain a hydrogen atmosphere.

-

Reaction: The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected L-Valine. Further purification can be achieved by recrystallization if necessary.

Visualizing the Workflow and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways.

Caption: Experimental workflow for the protection of L-Valine as a benzyl ester.

Caption: Experimental workflow for the deprotection of L-Valine benzyl ester.

Caption: Chemical pathways for the protection and deprotection of L-Valine.

Conclusion

The use of a benzyl ester to protect the carboxylic acid of L-Valine is a highly effective and reliable strategy in organic synthesis. The protection via Fischer-Speier esterification is a well-established method that provides the product in good yields and high purity, particularly when isolated as the p-toluenesulfonate salt. The subsequent deprotection by catalytic hydrogenation is clean, efficient, and proceeds under mild conditions, making the benzyl ester an excellent choice for a carboxyl protecting group in complex synthetic endeavors. This guide provides the necessary technical details for researchers and professionals to successfully implement this methodology in their work.

References

Methodological & Application

Application Notes and Protocols: Fischer-Speier Esterification of L-valine with Benzyl Alcohol